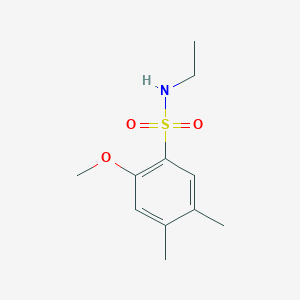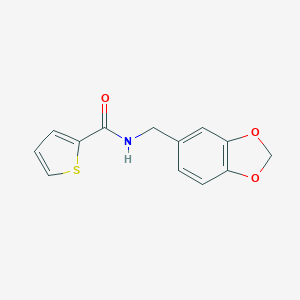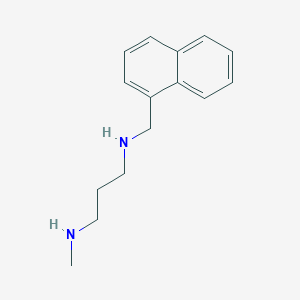
N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as EMD 57283, is a sulfonamide derivative that has been widely used in scientific research. This compound is known for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and ion transport. N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 has been shown to have various biochemical and physiological effects. In cancer research, N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 has been shown to induce apoptosis and inhibit angiogenesis, which are important mechanisms in cancer therapy. In inflammation research, N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In neurodegenerative disorders research, N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 has been shown to reduce oxidative stress and inflammation, which are important mechanisms in the pathogenesis of various neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 has several advantages in lab experiments. It is a stable and well-characterized compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential as a therapeutic agent in various diseases, making it a promising candidate for further research. However, there are also limitations to the use of N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its potential for toxicity and side effects in vivo is not fully known, which limits its use in animal studies.
Direcciones Futuras
There are several future directions for research on N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide 57283. In cancer research, further studies are needed to determine the optimal dose and schedule of administration of N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 in various types of cancer. In inflammation research, further studies are needed to determine the potential of N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 as a therapeutic agent in various inflammatory diseases. In neurodegenerative disorders research, further studies are needed to determine the potential of N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 as a neuroprotective agent in various neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 and to determine its potential for toxicity and side effects in vivo.
Métodos De Síntesis
The synthesis of N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 involves the reaction of N-ethyl-4,5-dimethylbenzenesulfonamide with methoxyacetic acid in the presence of a catalyst. The reaction yields N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 as a white crystalline solid with a melting point of 139-140°C. This synthesis method has been optimized for high yield and purity and is widely used in scientific research.
Aplicaciones Científicas De Investigación
N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders research, N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
Nombre del producto |
N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C11H17NO3S |
Peso molecular |
243.32 g/mol |
Nombre IUPAC |
N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-5-12-16(13,14)11-7-9(3)8(2)6-10(11)15-4/h6-7,12H,5H2,1-4H3 |
Clave InChI |
KAULKXXDQVQMPX-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)OC |
SMILES canónico |
CCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B225367.png)


![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)

![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)
![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)

![2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B225396.png)




